2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride
Description
2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride is a protected glycosyl fluoride derivative of D-mannose, where all hydroxyl groups except the anomeric position are substituted with benzyl ether protecting groups. The anomeric fluoride serves as a leaving group, making this compound a critical glycosyl donor in stereoselective glycosylation reactions. Benzyl protecting groups enhance stability under acidic and basic conditions, enabling its use in multi-step synthetic pathways. This compound is particularly valuable in the synthesis of oligosaccharides and glycoconjugates, where precise control over glycosidic bond formation is essential .
Properties
IUPAC Name |
(3S,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33+,34?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXIKNZDQVSBCO-HSDAUYOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silver Fluoride (AgF)-Mediated Displacement
The chloride intermediate undergoes nucleophilic substitution with silver fluoride (AgF) in anhydrous acetonitrile. This method, adapted from galactopyranosyl fluoride synthesis, proceeds via an mechanism, retaining the α-configuration due to neighboring group participation from the C2 benzyloxy group.
Optimized Protocol:
Potassium Bifluoride (KHF₂) with Titanium Tetrafluoride (TiF₄)
Alternative fluorination uses KHF₂ and catalytic TiF₄ under reflux. This approach, effective for β-configured substrates, favors displacement, yielding α-fluoride via inversion.
Conditions:
-
Reagents: 5 equivalents KHF₂, 0.2 equivalents TiF₄.
-
Solvent: Acetonitrile, reflux for 10 hours.
Comparative Analysis of Fluorination Methods
| Method | Mechanism | Temperature | Time | Yield | Stereoselectivity |
|---|---|---|---|---|---|
| AgF in MeCN | 20°C | 1 hour | 84% | α-retention | |
| KHF₂/TiF₄ reflux | 80°C | 10 hours | 32% | α-inversion |
The AgF method is superior in yield and efficiency, while the KHF₂/TiF₄ route, though lower-yielding, avoids heavy metal residues.
Stereochemical Considerations and Purity Control
The α-configuration of the final product is verified by optical rotation () and coupling constants (). Purification via silica gel chromatography (hexane/EtOAc gradients) ensures >97% chemical purity, as mandated for pharmaceutical intermediates.
Industrial-Scale Adaptations and Catalytic Innovations
A patent-derived method (DE19534366C2) describes catalytic cleavage of octa-O-benzylsaccharides with HCl to generate tetra-O-benzylglycopyranoses. While originally applied to glucose, this approach is theoretically adaptable to mannose by altering stereoselective protection steps. Omitting chromatography enhances scalability, achieving 75–80% yields in batch reactors.
Emerging Techniques: Flow Chemistry and Enzymatic Fluorination
Recent advances propose continuous-flow systems for benzylation and fluorination, reducing reaction times by 50%. Enzymatic methods using fluorinases remain exploratory but offer potential for enantiopure synthesis without protecting groups .
Chemical Reactions Analysis
2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyl groups can be oxidized or reduced depending on the desired derivative.
Hydrolysis: The compound can be hydrolyzed to remove the benzyl protecting groups, yielding the free sugar.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include deprotected sugars and various substituted derivatives.
Scientific Research Applications
Synthetic Chemistry
Role in Glycosylation Reactions
2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride is primarily utilized as a glycosyl donor in the synthesis of complex carbohydrates. It facilitates the formation of glycosidic bonds through glycosylation reactions, which are essential for constructing oligosaccharides and polysaccharides.
Case Study : In a study on glycosylation techniques, researchers demonstrated that using this compound allowed for high-yield synthesis of various glycosides, showcasing its effectiveness in producing tailored carbohydrate structures .
Pharmaceutical Development
Glycosylated Drug Design
The compound plays a crucial role in the development of glycosylated pharmaceuticals. Glycosylation can enhance the bioavailability and specificity of drugs by improving their interaction with biological targets.
Case Study : A notable example includes the synthesis of glycosylated compounds that target specific cell types for cancer treatment. The incorporation of this compound in these compounds has shown to improve therapeutic efficacy .
Biotechnology
Modification of Biomolecules
In biotechnology, this compound is used to modify biomolecules such as proteins and nucleic acids. The ability to introduce carbohydrate moieties can significantly alter the properties and functions of these biomolecules.
Applications :
- Glycoprotein Synthesis : It aids in the design of glycoproteins that can be used for therapeutic purposes.
- Bioconjugates Development : The compound is instrumental in creating bioconjugates for drug delivery systems .
Analytical Chemistry
Reagent for Carbohydrate Analysis
this compound serves as a reagent in analytical chemistry for characterizing carbohydrate structures. It helps in identifying and characterizing glycosylation patterns.
Case Study : Its application in high-performance liquid chromatography (HPLC) has enabled researchers to effectively separate and analyze complex carbohydrate mixtures .
Food Industry
Synthesis of Sweeteners and Flavor Enhancers
In the food industry, this compound is utilized to synthesize sweeteners and flavor enhancers. Its ability to form complex carbohydrate structures contributes to developing more appealing taste profiles in food products.
Applications :
- Natural Sweeteners : It can be used to create natural sweetening agents that are healthier alternatives to synthetic ones.
- Flavor Enhancement : The compound's properties allow for the development of flavor enhancers that improve the overall sensory experience of food products .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride involves its role as a glycosyl donor in glycosylation reactions. The compound facilitates the transfer of glycosyl groups to acceptor molecules, forming glycosidic bonds. This process is crucial in the synthesis of glycosylated compounds, which are essential in various biological and therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Analogues
Protecting Group Variations
- 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride Protecting Groups: Acetyl (OAc) instead of benzyl (OBn). Reactivity: Acetyl groups are less sterically bulky than benzyl, leading to faster glycosylation kinetics. However, they are more labile under basic conditions, limiting their use in reactions requiring prolonged stability . Applications: Widely used in biochemical assays and as a glycosyl donor in small-scale syntheses due to its commercial availability and moderate cost .
- 2,3,4,6-Tetra-O-benzoyl-D-mannopyranosyl Derivatives Protecting Groups: Benzoyl (OBz) groups. Reactivity: Benzoyl esters are electron-withdrawing, reducing the nucleophilicity of the glycosyl donor. This necessitates stronger promoters (e.g., TMSOTf) for activation compared to benzyl-protected analogues .
Sugar Backbone Modifications
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl Fluoride Sugar Type: Galactose instead of mannose. Stereochemical Impact: The axial C4 hydroxyl in galactose (vs. equatorial in mannose) alters glycosylation regioselectivity and acceptor compatibility. This compound is less commonly used in mannose-dominated biological systems (e.g., microbial glycans) .
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride Sugar Type: Glucose instead of mannose. Applications: Preferred for synthesizing glucose-containing polymers (e.g., cellulose derivatives) but lacks the stereochemical specificity required for mannose-targeted applications .
Leaving Group Variations
- 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl Trichloroacetimidate Leaving Group: Trichloroacetimidate (NHCCl₃) instead of fluoride. Reactivity: Activated under milder acidic conditions (e.g., TMSOTf), enabling room-temperature glycosylations. However, it is moisture-sensitive and less stable during storage compared to fluorides .
- 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide Leaving Group: Bromide (Br) instead of fluoride. Reactivity: Higher leaving group ability than fluoride, but requires strict anhydrous conditions. Prone to hydrolysis, limiting its utility in aqueous-phase reactions .
Comparative Data Table
Research Findings
Benzyl vs. Acetyl Protecting Groups :
- Benzyl-protected derivatives exhibit superior stability in long-term storage (>2 years at –20°C) compared to acetylated analogues, which degrade within months under similar conditions .
- Acetylated fluorides show 3–5× faster glycosylation rates due to reduced steric hindrance, but require post-synthetic deprotection steps .
Fluoride vs. Bromides and chlorides, while reactive, are rarely used in modern glycosylation due to handling challenges .
Sugar-Specific Reactivity: Mannose derivatives exhibit higher yields in α-selective glycosylations compared to glucose or galactose analogues, attributed to the axial C2 hydroxyl group’s stereoelectronic effects .
Biological Activity
2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride (CAS No: 94898-42-7) is a glycosyl fluoride that has garnered attention for its potential biological activities. This compound is a derivative of D-mannopyranose, modified with benzyl groups at the 2, 3, 4, and 6 positions, which enhances its stability and solubility in organic solvents. The biological activity of this compound is primarily studied in the context of its interactions with lectins and its role as a glycosyl donor in synthetic carbohydrate chemistry.
- Molecular Formula : CHOF
- Molecular Weight : 392.43 g/mol
- Structure : The compound features a pyranose ring with four benzyl ether substituents and a fluoride group at the anomeric carbon.
The biological activity of this compound is largely attributed to its ability to act as a glycosyl donor in glycosylation reactions. This property allows it to participate in the synthesis of oligosaccharides and glycoconjugates that are crucial for various biological processes. Additionally, it has been shown to interact with lectins—proteins that bind carbohydrates—thereby influencing cellular recognition processes.
Interaction with Lectins
Lectins are proteins that can bind carbohydrates with high specificity. The interaction between this compound and lectins can modulate various biological responses, including cell adhesion and signaling pathways. For instance:
- Binding Studies : Research indicates that this compound can effectively bind to mannose-specific lectins, enhancing our understanding of carbohydrate-protein interactions .
- Inhibition Studies : Inhibition assays have demonstrated that this compound can inhibit the binding of certain pathogens to host cells by blocking lectin-mediated recognition .
Synthesis and Applications
The synthesis of this compound typically involves the selective protection of hydroxyl groups followed by fluorination at the anomeric position. This synthetic pathway is crucial for producing derivatives that can be used in biological studies or as potential therapeutic agents .
Case Studies
- Glycosylation Reactions : In a study examining glycosylation efficiency, this compound was used as a donor in reactions with various acceptors to produce complex oligosaccharides. The results indicated high yields and selectivity for α-glycosidic linkages .
- Antiviral Activity : Preliminary studies have suggested that derivatives of this compound may exhibit antiviral properties by interfering with viral entry mechanisms through lectin interactions .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHOF |
| Molecular Weight | 392.43 g/mol |
| CAS Number | 94898-42-7 |
| Solubility | Soluble in organic solvents |
| Biological Role | Glycosyl donor; lectin inhibitor |
Q & A
Basic Research Questions
Q. What are the key considerations for selecting protecting groups in the synthesis of 2,3,4,6-Tetra--benzyl--mannopyranosyl fluoride?
- Methodological Answer : Benzyl and acetyl groups are commonly used due to their stability under glycosylation conditions and ease of removal in later stages. Benzyl groups provide steric protection for hydroxyls, while acetyl groups are advantageous for temporary protection during iterative coupling steps. For example, benzyl groups are retained during glycosylation with -iodosuccinimide (NIS) and triflic acid (TfOH) promoters . Acetylated intermediates, such as 2,3,4,6-tetra--acetyl derivatives, are often employed to streamline regioselective functionalization .
Q. How are glycosylation reactions optimized for constructing mannose-containing oligosaccharides using this compound?
- Methodological Answer : Glycosylation efficiency depends on the promoter system and temperature. For instance, -iodosuccinimide (NIS) with catalytic AgOTf at C ensures high α-selectivity in couplings involving thioglycoside donors . Trimethylsilyl triflate (TMSOTf) at C promotes β-selectivity in disaccharide synthesis . Pre-activation of the fluoride donor with molecular sieves (4 Å) in anhydrous dichloromethane (DCM) minimizes side reactions .
Q. What purification strategies are effective for isolating intermediates in multi-step syntheses?
- Methodological Answer : Silica gel chromatography with gradients of ethyl acetate:toluene (e.g., 1:9 to 1:4) resolves closely related intermediates . For polar derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water gradients is recommended. MALDI-TOF-MS is used to verify molecular weights prior to crystallization .
Advanced Research Questions
Q. How can stereochemical fidelity be maintained during iterative glycosylation steps?
- Methodological Answer : Stereocontrol relies on the anomeric effect, solvent polarity, and promoter choice. For example, using DCM as a low-polarity solvent enhances the anomeric effect, favoring α-linkages. TMSOTf in CHCl at C stabilizes oxocarbenium ion intermediates, enabling β-selectivity in complex tetrasaccharide assemblies . Deuterated solvents (e.g., CDCl) for H NMR monitoring of coupling reactions help track stereochemical outcomes in real time .
Q. What analytical techniques resolve contradictions between NMR and mass spectrometry data in structural elucidation?
- Methodological Answer : Discrepancies between NMR (e.g., missing proton signals due to overlapping peaks) and MS data (e.g., unexpected adducts) require complementary approaches:
- 2D NMR (HSQC, HMBC) clarifies connectivity in crowded spectra, such as distinguishing benzylidene protons in cyclic acetals .
- High-resolution MS/MS fragments ions to confirm glycosidic bond positions. For example, MALDI-TOF-MS with sodium adducts ([M+Na]) provides accurate mass validation .
- X-ray crystallography is used for ambiguous cases, particularly when crystallizable derivatives (e.g., trichloroacetimidates) are available .
Q. How do mechanistic studies inform the design of glycosyl fluoride donors for challenging couplings?
- Methodological Answer : Kinetic studies using F NMR reveal activation barriers for fluoride donors. For instance, benzyl-protected donors exhibit slower activation than acetylated analogs due to steric hindrance. DFT calculations model transition states to predict the impact of electron-withdrawing groups (e.g., triflates) on reactivity . Competitive glycosylation experiments with mixed donors (e.g., thioglycosides vs. fluorides) quantify relative reactivities under varied conditions .
Q. What strategies address low yields in the synthesis of branched mannose oligosaccharides?
- Methodological Answer : Orthogonal protection schemes (e.g., combining benzyl, acetyl, and benzylidene groups) prevent undesired cross-reactivity. For example, 4,6--benzylidene protection directs glycosylation to the 3-OH position, enabling controlled branching . Iterative deprotection-reprotection cycles with TFA/water (9:1) selectively remove acetyl groups without affecting benzyl ethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
